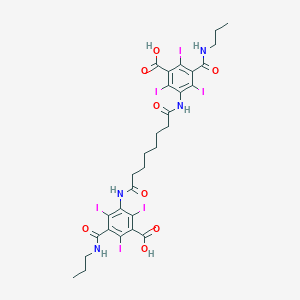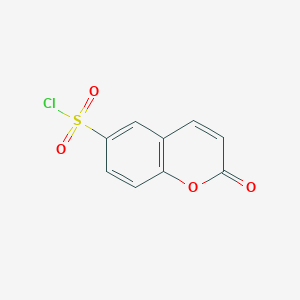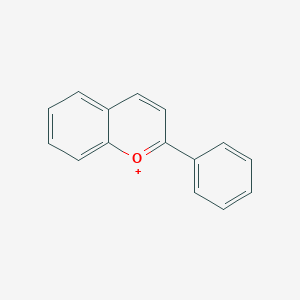
S,S'-1,2-Ethanediylbis-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S,S’-1,2-Ethanediylbis-L-cysteine: is a chemical compound with the molecular formula C8H16N2O4S2 It is a derivative of L-cysteine, an amino acid that contains a thiol group This compound is characterized by the presence of two L-cysteine molecules linked by an ethylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S,S’-1,2-Ethanediylbis-L-cysteine typically involves the reaction of L-cysteine with ethylene dibromide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of a thiolate intermediate, which then reacts with ethylene dibromide to form the desired product.
Industrial Production Methods: In an industrial setting, the production of S,S’-1,2-Ethanediylbis-L-cysteine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S,S’-1,2-Ethanediylbis-L-cysteine can undergo oxidation reactions, leading to the formation of disulfide bonds. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can also undergo reduction reactions, where the disulfide bonds are cleaved to form thiol groups. Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Substitution: S,S’-1,2-Ethanediylbis-L-cysteine can participate in substitution reactions, where the thiol groups are replaced by other functional groups. This can be achieved using alkylating agents or acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and atmospheric oxygen.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, and sodium borohydride.
Substitution: Alkylating agents (e.g., methyl iodide) and acylating agents (e.g., acetic anhydride).
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Formation of thiol groups.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S,S’-1,2-Ethanediylbis-L-cysteine is used as a building block in the synthesis of more complex molecules. Its thiol groups make it a valuable reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: In biological research, S,S’-1,2-Ethanediylbis-L-cysteine is used to study protein folding and stability. The compound’s ability to form disulfide bonds is crucial in understanding the role of these bonds in protein structure and function.
Medicine: The compound has potential applications in drug development, particularly in the design of drugs that target thiol-containing enzymes. Its ability to modulate redox states makes it a candidate for therapeutic interventions in oxidative stress-related diseases.
Industry: In the industrial sector, S,S’-1,2-Ethanediylbis-L-cysteine is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.
Wirkmechanismus
The mechanism of action of S,S’-1,2-Ethanediylbis-L-cysteine involves its thiol groups, which can undergo redox reactions. These reactions are crucial in modulating the redox state of biological systems. The compound can interact with thiol-containing enzymes, affecting their activity and function. Additionally, the formation of disulfide bonds can influence protein folding and stability, impacting various cellular processes.
Vergleich Mit ähnlichen Verbindungen
L-Cysteine: A naturally occurring amino acid with a single thiol group.
N-Acetyl-L-cysteine: A derivative of L-cysteine with an acetyl group attached to the amino group.
Glutathione: A tripeptide containing a thiol group, involved in cellular redox regulation.
Uniqueness: S,S’-1,2-Ethanediylbis-L-cysteine is unique due to the presence of two L-cysteine molecules linked by an ethylene bridge. This structure allows it to form disulfide bonds more readily than L-cysteine or its derivatives. Its ability to modulate redox states and interact with thiol-containing enzymes makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
14344-49-1 |
|---|---|
Molekularformel |
C8H16N2O4S2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
2-amino-3-[2-(2-amino-2-carboxyethyl)sulfanylethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)3-15-1-2-16-4-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
MJARHCRAWLXDKO-UHFFFAOYSA-N |
SMILES |
C(CSCC(C(=O)O)N)SCC(C(=O)O)N |
Isomerische SMILES |
C(CSC[C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CSCC(C(=O)O)N)SCC(C(=O)O)N |
Synonyme |
2-amino-3-[2-(2-amino-2-carboxy-ethyl)sulfanylethylsulfanyl]propanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3S,3aR,9bS)-8-hydroxy-3,6,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B80278.png)





![[4-(cyanomethyl)phenyl] N-methylcarbamate](/img/structure/B80291.png)

